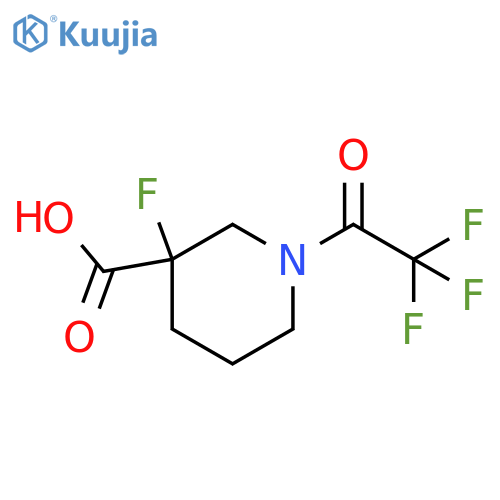Cas no 2680863-60-7 (3-Fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid)

2680863-60-7 structure
商品名:3-Fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid
3-Fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28277494
- 2680863-60-7
- 3-fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid
- 3-Fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid
-
- インチ: 1S/C8H9F4NO3/c9-7(6(15)16)2-1-3-13(4-7)5(14)8(10,11)12/h1-4H2,(H,15,16)
- InChIKey: LUDZAFUGBPPPJH-UHFFFAOYSA-N
- ほほえんだ: FC1(C(=O)O)CN(C(C(F)(F)F)=O)CCC1
計算された属性
- せいみつぶんしりょう: 243.05185580g/mol
- どういたいしつりょう: 243.05185580g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 317
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 57.6Ų
3-Fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28277494-0.1g |
3-fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid |
2680863-60-7 | 95.0% | 0.1g |
$666.0 | 2025-03-19 | |
| Enamine | EN300-28277494-1.0g |
3-fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid |
2680863-60-7 | 95.0% | 1.0g |
$757.0 | 2025-03-19 | |
| Enamine | EN300-28277494-5.0g |
3-fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid |
2680863-60-7 | 95.0% | 5.0g |
$2193.0 | 2025-03-19 | |
| Enamine | EN300-28277494-0.25g |
3-fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid |
2680863-60-7 | 95.0% | 0.25g |
$696.0 | 2025-03-19 | |
| Enamine | EN300-28277494-0.5g |
3-fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid |
2680863-60-7 | 95.0% | 0.5g |
$726.0 | 2025-03-19 | |
| Enamine | EN300-28277494-10.0g |
3-fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid |
2680863-60-7 | 95.0% | 10.0g |
$3254.0 | 2025-03-19 | |
| Enamine | EN300-28277494-5g |
3-fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid |
2680863-60-7 | 5g |
$2193.0 | 2023-09-09 | ||
| Enamine | EN300-28277494-0.05g |
3-fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid |
2680863-60-7 | 95.0% | 0.05g |
$636.0 | 2025-03-19 | |
| Enamine | EN300-28277494-2.5g |
3-fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid |
2680863-60-7 | 95.0% | 2.5g |
$1483.0 | 2025-03-19 | |
| Enamine | EN300-28277494-1g |
3-fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid |
2680863-60-7 | 1g |
$757.0 | 2023-09-09 |
3-Fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid 関連文献
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
2680863-60-7 (3-Fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid) 関連製品
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2039-76-1(3-Acetylphenanthrene)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
